

Technical Monograph: 5-Chloro-3-nitropicolinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-3-nitropicolinaldehyde

CAS No.: 1086838-13-2

Cat. No.: B2792086

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Architectural Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

5-Chloro-3-nitropicolinaldehyde (CAS: 1086838-13-2) represents a high-value heterocyclic scaffold in medicinal chemistry. Characterized by a highly electron-deficient pyridine core, this molecule serves as a "linchpin" intermediate. Its trifunctional nature—comprising an electrophilic formyl group at C2, a reducible nitro group at C3, and a halogen handle at C5—makes it an ideal precursor for fused bicyclic heteroaromatics, particularly imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines, which are privileged structures in kinase inhibitor discovery.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and a strategic overview of its application in divergent synthesis.

Structural Anatomy & Electronic Properties

Molecular Geometry and Numbering

Precise nomenclature is critical due to the existence of multiple positional isomers.

- Core: Pyridine (Azine)[1]

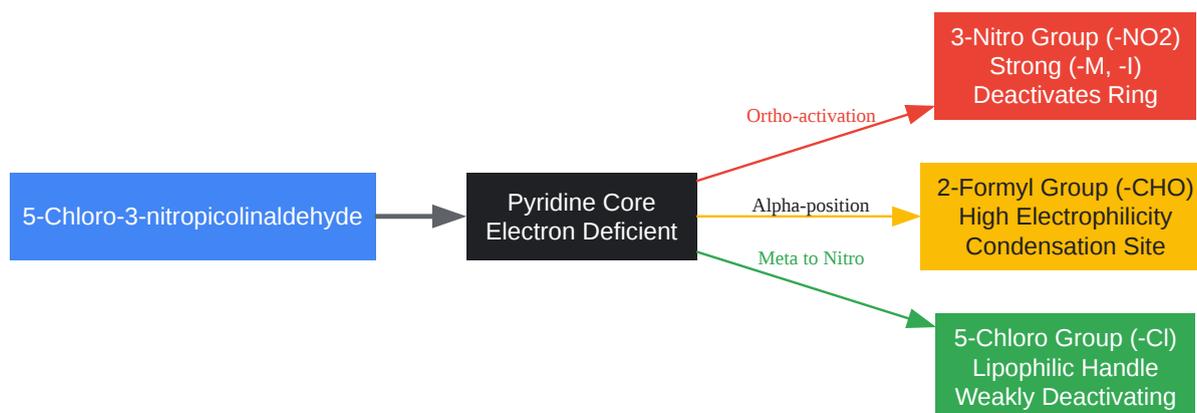
- Position 2: Formyl group (-CHO) [Picolinaldehyde base]
- Position 3: Nitro group (-NO₂)
- Position 5: Chlorine atom (-Cl)[2][3][4][5][6][7][8][9]

The juxtaposition of the nitro group (C3) and the ring nitrogen creates a zone of intense electron deficiency at C2, making the aldehyde carbonyl exceptionally reactive toward nucleophiles compared to benzaldehyde analogs.

Electronic Effects Diagram

The following diagram illustrates the push-pull dynamics within the molecule. The nitro group exerts a strong (-M

-I \$).



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Figure 1: Functional group interplay and electronic activation zones.

Physicochemical Profile

Data summarized below establishes the baseline for identification and handling.

Property	Value	Notes
Molecular Formula		
Molecular Weight	186.55 g/mol	
Appearance	Yellow to Orange Crystalline Solid	Typical of nitropyridines due to transitions.
Melting Point	69–72 °C	Sharp melting point indicates high purity.
Solubility	DCM, DMSO, Ethyl Acetate	Poor solubility in water; hydrolytically unstable in basic aqueous media.
CAS Number	1086838-13-2	Note: Verify against specific isomer; often confused with 6-chloro analogs.

Synthetic Protocol: Selenium Dioxide Oxidation

While Vilsmeier-Haack formylation is possible, the most robust laboratory-scale synthesis involves the selective oxidation of 2-methyl-5-chloro-3-nitropyridine. This route avoids the regioselectivity issues often encountered in direct formylation of the ring.

Reaction Mechanism

The oxidation proceeds via a radical chain mechanism or an ene-type reaction involving Selenium Dioxide (

), converting the activated methyl group (acidified by the adjacent ring nitrogen and nitro group) into an aldehyde.

Step-by-Step Methodology

Reagents:

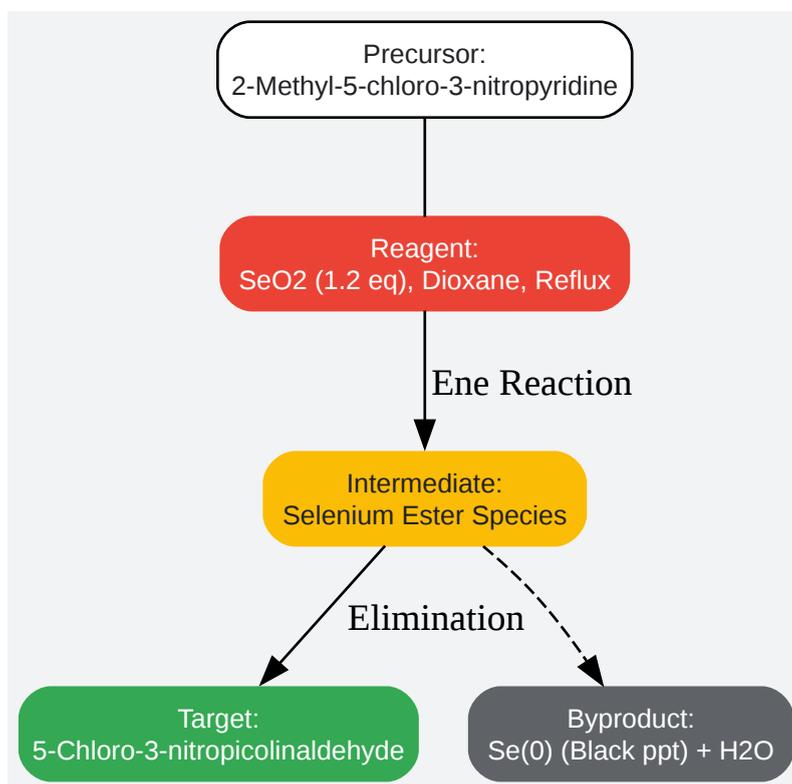
- Precursor: 2-Methyl-5-chloro-3-nitropyridine (1.0 eq)

- Oxidant: Selenium Dioxide () (1.2 - 1.5 eq)
- Solvent: 1,4-Dioxane (anhydrous) or Xylenes
- Temperature: Reflux (100–140 °C)

Protocol:

- Setup: Equip a 250mL RBF with a magnetic stir bar and a reflux condenser under an inert atmosphere (or).
- Dissolution: Dissolve 10 mmol of 2-methyl-5-chloro-3-nitropyridine in 50 mL of 1,4-dioxane.
- Addition: Add 12 mmol of pulverized in a single portion.
- Reaction: Heat to reflux with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane). The methyl spot () will disappear, and the aldehyde spot () will appear.
 - Critical Insight: Do not overheat for prolonged periods (>12h) to prevent over-oxidation to the carboxylic acid.
- Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove black selenium byproducts.
- Purification: Concentrate the filtrate in vacuo. Recrystallize the crude residue from hot ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram



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Figure 2: Oxidative transformation of the methyl-pyridine precursor.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (-NMR, 400 MHz,)

- 10.20 ppm (s, 1H): The aldehyde proton. This is the most diagnostic signal. It must appear as a sharp singlet.
- 9.15 ppm (d, Hz, 1H): The proton at C6. It is highly deshielded due to the adjacent ring nitrogen and the inductive effect of the C5-Chlorine.
- 8.60 ppm (d, Hz, 1H): The proton at C4. Deshielded by the C3-Nitro group.

Infrared Spectroscopy (FT-IR)

- : Strong stretch (Aldehyde).
- & : Asymmetric and symmetric stretches.

Functional Utility in Drug Discovery

The primary value of **5-chloro-3-nitropicolinaldehyde** lies in its ability to undergo reductive cyclization.

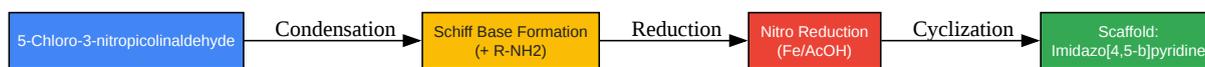
Scaffold Synthesis: Imidazo[4,5-b]pyridine

This molecule is a precursor to the "privileged" imidazopyridine scaffold, found in numerous anticancer agents (e.g., inhibitors of c-Met, VEGF).

Mechanism:

- Condensation: The C2-aldehyde reacts with a primary amine () to form a Schiff base (imine).
- Reduction: The C3-nitro group is reduced (using or) to an amine ().
- Cyclization: The newly formed amine attacks the imine carbon (or the aldehyde carbon if reduction precedes condensation) to close the imidazole ring.

Reactivity Pathway Diagram



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Figure 3: Cascade synthesis of fused heterocyclic pharmacophores.

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